molecular formula C11H14FNO B12074954 (3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol

(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol

Cat. No.: B12074954
M. Wt: 195.23 g/mol
InChI Key: XJARABCWDAAXPW-LLVKDONJSA-N
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Description

(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a fluorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions are fine-tuned to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reagents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Halogenating agents, nitrating agents

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Halogenated, nitrated derivatives

Scientific Research Applications

(3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the hydroxyl group can form hydrogen bonds, stabilizing the compound’s interaction with its target. This dual interaction mechanism contributes to its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the fluorophenyl and hydroxyl groups.

    Prolinol: Contains a hydroxyl group but lacks the fluorophenyl substitution.

    Fluorophenylpyrrolidine: Similar structure but may differ in the position of the fluorophenyl group.

Uniqueness: (3R)-1-[(3-Fluorophenyl)methyl]pyrrolidin-3-ol is unique due to the specific combination of the fluorophenyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and development.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)7-13-5-4-11(14)8-13/h1-3,6,11,14H,4-5,7-8H2/t11-/m1/s1

InChI Key

XJARABCWDAAXPW-LLVKDONJSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)CC2=CC(=CC=C2)F

Canonical SMILES

C1CN(CC1O)CC2=CC(=CC=C2)F

Origin of Product

United States

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